3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole

Catalog No.
S15361524
CAS No.
M.F
C9H8BrN3
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole

Product Name

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole

IUPAC Name

3-bromo-1-(4-methylphenyl)-1,2,4-triazole

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C9H8BrN3/c1-7-2-4-8(5-3-7)13-6-11-9(10)12-13/h2-6H,1H3

InChI Key

BLKDMACKROBMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)Br

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring that is substituted with a para-tolyl group and a bromine atom at the third position. The molecular formula for this compound is C₉H₈BrN₃, and its structure contributes to its unique chemical properties and reactivity. This compound falls under the category of triazoles, which are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their biological activity and ability to form coordination complexes with metals .

  • Oxidation: The compound can be oxidized to yield corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into different reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole ring, enhancing its chemical versatility .

The major products formed depend on the specific reagents and conditions employed during the reactions.

Research indicates that 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole exhibits significant biological activity. It has been studied for its antimicrobial and antifungal properties, showing effectiveness against various pathogens. Additionally, it has potential as an anti-inflammatory agent and may interact with specific molecular targets in biological systems, influencing enzyme activity or receptor binding . The exact mechanisms of action are still under investigation but involve complex interactions at the molecular level.

The synthesis of 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole typically involves cyclization reactions. One common method includes:

  • Cyclization of p-Tolyl Hydrazine with Formamide: This reaction is performed under reflux conditions with a suitable catalyst to facilitate the formation of the triazole ring. The process often requires precise temperature control and optimization of reaction conditions to achieve high yield and purity .

In industrial settings, advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole has a wide range of applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agriculture: The compound has potential use as a pesticide or fungicide due to its biological activity.
  • Materials Science: It is utilized in developing new materials with specific properties, including polymers and coatings .

Interaction studies reveal that 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole can engage with various biological targets. These interactions are crucial for understanding its pharmacological effects. For instance, studies have shown that it can inhibit certain enzymes involved in metabolic pathways or modulate receptor activities. Ongoing research aims to elucidate these interactions further to optimize its therapeutic potential .

Several compounds share structural similarities with 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-(p-Tolyl)-1H-1,2,3-triazoleTriazoleDifferent triazole ring configuration
3-(p-Tolyl)-1H-1,2,4-oxadiazoleOxadiazoleContains an oxadiazole ring instead of triazole
3-(p-Tolyl)-1H-1,2,4-thiadiazoleThiadiazoleFeatures a thiadiazole ring

Uniqueness

The uniqueness of 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole lies in its specific triazole ring configuration combined with the bromine atom and para-tolyl substitution. This configuration imparts distinct chemical reactivity and biological activity that may not be present in similar compounds. Its applications in various fields further highlight its significance as a versatile compound .

Transition metal-catalyzed cross-coupling reactions represent one of the most versatile and efficient approaches for synthesizing brominated 1,2,4-triazole derivatives, including 3-bromo-1-(p-tolyl)-1H-1,2,4-triazole [1] [2] [3]. These methodologies have gained significant attention due to their ability to form carbon-carbon and carbon-nitrogen bonds with high selectivity and functional group tolerance [4] [5] [6]. The use of palladium catalysts in particular has demonstrated exceptional efficacy in facilitating these transformations under mild reaction conditions [7] [8] [9].

Suzuki-Miyaura Reactions with Aryl Boronic Acids

Table 1: Suzuki-Miyaura Coupling Conditions for Triazole Derivatives

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂tris(o-tolyl)phosphineCs₂CO₃Toluene802470-88 [10]
Pd₂(dba)₃XantphosK₂CO₃Water140897 [11]
(THP-Dipp)Pd(cinn)ClTBABKOHWater140895-98 [11]
Pd-nanoparticlesNoneNa₂CO₃Aqueous25285-92 [7]

The optimization studies have revealed that the choice of catalyst and reaction conditions significantly influences the outcome of the coupling reaction [1] [2]. The use of a two-phase solvent system necessitates the employment of phase transfer catalysts, with tetrabutylammonium bromide showing superior performance compared to its chloro counterpart [1]. Research findings indicate that employing a slight excess of boronic acid relative to the triazole derivative results in significant yield improvements [1].

The substrate scope investigation has demonstrated that the reaction conditions are compatible with a variety of electron-poor and electron-rich substituents on the aryl halide component [2]. The presence of electron-donating or electron-withdrawing groups on the benzoyl moiety is well-tolerated and demonstrates good reactivity toward aryl azides [12]. However, bulky substituents can decelerate the rate of formation of planar Z-enolate intermediates, thereby slowing the overall cycloaddition process [12].

Table 2: Substrate Scope for Arylboronic Acid Coupling

Arylboronic AcidElectronic NatureYield (%)Reaction Time (h)Notes
Phenylboronic acidNeutral858Standard conditions
4-Methoxyphenylboronic acidElectron-rich926Enhanced reactivity
4-Nitrophenylboronic acidElectron-poor7812Reduced reactivity
3-Tolylboronic acidElectron-rich887Good tolerance
4-Chlorophenylboronic acidElectron-poor8210Moderate reactivity

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination reaction provides an alternative synthetic pathway for accessing nitrogen-substituted triazole derivatives through palladium-catalyzed cross-coupling of amines with aryl halides [5] [6] [8]. This methodology has been successfully applied to the synthesis of 5-(hetero)arylamino-1,2,3-triazoles via cross-coupling reactions of 5-amino or 5-halo-1,2,3-triazoles with (hetero)aryl halides and amines, respectively [5] [6].

Research has identified that palladium complexes bearing expanded-ring N-heterocyclic carbene ligands, specifically [(THP-Dipp)Pd(cinn)Cl], represent the most active catalytic systems for these transformations [5] [6]. The reaction proceeds efficiently with both aryl bromides and chlorides, demonstrating excellent functional group tolerance [6]. Studies have shown that sterically hindered ortho-methyl aryl derivatives can be successfully coupled in good to excellent yields [6].

Table 3: Buchwald-Hartwig Amination Reaction Conditions

CatalystLoading (mol%)BaseEquivalentsTemperature (°C)SolventTypical Yield (%)
[(THP-Dipp)Pd(cinn)Cl]1-2Cs₂CO₃3.0120Toluene85-95
Pd(OAc)₂/PPh₃5K₂CO₃2.5100DMF60-75
Pd(dppf)Cl₂3NaOtBu2.080Toluene70-85

The mechanism of the Buchwald-Hartwig reaction involves a catalytic cycle initiated by reduction of palladium(II) to palladium(0), followed by oxidative addition to form a palladium(II) complex [8]. Subsequent amine coordination and substitution occurs under basic conditions, followed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst [8]. The requirement for amines containing α-hydrogen atoms necessitates the addition of extra ligands when using substrates lacking this structural feature [8].

The substrate scope encompasses both electron-rich and electron-poor arylamines, including those bearing trifluoromethyl groups [6]. The methodology has been extended to include 4-(N-arylamino)-1,2,3-triazoles, demonstrating the versatility of this approach for triazole functionalization [6]. Solid-phase applications have also been developed, utilizing triazene-linked arenes on solid supports to provide access to diverse benzotriazole derivatives [13].

Solid-Phase Synthesis Techniques for Regioselective Bromination

Solid-phase synthesis methodologies have proven instrumental in the preparation of brominated triazole derivatives through regioselective functionalization strategies [14] [15] [16]. These approaches offer significant advantages in terms of product purification and reaction efficiency, particularly for library synthesis applications [16] [17] [18].

The synthesis of 1,2,4-triazole-functionalized solid supports has been accomplished through multi-step protocols involving resin-bound acylhydrazines as key intermediates [14] [16] [18]. Research has demonstrated that resin-bound acylhydrazines can be effectively converted to 1,3,4-oxadiazoles through reaction with orthoesters, followed by condensation with arylamines hydrochloride to form the corresponding triazole derivatives [16] [18].

Table 4: Solid-Phase Synthesis Yields for Triazole Derivatives

Starting MaterialIntermediateFinal ProductOverall Yield (%)PurityReference
Resin-bound acylhydrazine1,3,4-Oxadiazole resin3,4,5-Trisubstituted triazole78-87>95% [16] [18]
Phenylglycine methyl esterMunchnone intermediate3,5-Disubstituted triazole85-92>90% [17]
Polymer-bound azideTriazole intermediate1,2,3-Triazole80-90>95% [15]

The regioselective bromination of triazole rings on solid phase has been achieved through electrophilic halogenation protocols [19]. Studies have shown that the stereoselectivity of electrophilic heterocyclization depends significantly on the nature of the electrophilic reagent, with bromination demonstrating superior selectivity compared to iodination and mixed halogenation procedures [19]. The use of tellurium tetrahalogenides leads to formation of geometric isomer mixtures, limiting their utility for selective synthesis [19].

Polymer-supported synthesis of 1,2,3-triazoles has been accomplished through 1,3-dipolar cycloaddition of polymer-bound azides with various alkynes [15]. The methodology involves synthesis of polymer-bound azides from polymer-bound halides using sodium azide, followed by cycloaddition with terminal alkynes [15]. Cleavage protocols utilizing trifluoroacetic acid have been optimized to provide high-purity products [15].

Table 5: Regioselective Bromination Conditions

Substrate TypeBromination AgentSolventTemperature (°C)Time (h)SelectivityYield (%)
3-S-propargylthio triazoleBr₂Acetic acid252>95%85-90
Polymer-bound triazoleNBSCCl₄Reflux490-95%80-85
Resin-bound triazoleBr₂/AcOHDichloromethane0-51>90%75-85

The development of traceless synthesis approaches has enabled the preparation of triazole derivatives without leaving trace functionalities on the final products [15] [17]. The utilization of 2-methoxy-substituted resins and specialized cleavage protocols has facilitated the synthesis of 4-hydroxybenzyl-substituted triazoles from bromo-Wang resin precursors [15].

Microwave-Assisted Cyclization Protocols

Microwave-assisted synthesis has emerged as a transformative approach for triazole preparation, offering significant advantages in terms of reaction time, energy efficiency, and environmental sustainability [20] [21] [22]. These methodologies have demonstrated remarkable effectiveness in reducing reaction times from hours or days to minutes while maintaining or improving product yields [20] [22].

The application of microwave irradiation to triazole synthesis has been extensively studied for both 1,2,3-triazole and 1,2,4-triazole derivatives [20] [22]. Research has shown that microwave heating provides uniform energy distribution and enhanced molecular activation compared to conventional thermal methods [20]. The technique enables rapid heating to target temperatures while minimizing side reactions and decomposition pathways [22].

Table 6: Microwave-Assisted Synthesis Comparison with Conventional Methods

Compound TypeConventional TimeMW TimeConventional Yield (%)MW Yield (%)Power (W)Reference
1,2,4-Triazole derivatives72 h20 min45-5053-57300 [21]
Triazolo-thiadiazines36 h2-6 min60-7085-95250 [23] [24]
3-Methyl-1,5-diphenyl triazole10 h8-9 min6585250 [22]
Triazole-carboxamides12-16 h30 min70-7590-95300 [22]

Microwave-assisted cyclization protocols have been optimized for various triazole scaffolds through systematic investigation of reaction parameters [23] [24] [25]. Studies have demonstrated that reaction completion can be achieved within 2-6 minutes under microwave irradiation, compared to 36 hours required for conventional stirring methods [24]. The enhanced efficiency is attributed to the direct heating mechanism of microwave irradiation, which eliminates heat transfer limitations associated with conventional heating [26].

The substrate scope for microwave-assisted triazole synthesis encompasses diverse functional groups and substitution patterns [20] [22]. Research has shown that electron-donating and electron-withdrawing substituents are well-tolerated under microwave conditions [22]. The methodology has been successfully applied to the synthesis of quinolinyl-triazolyl-triazol-one derivatives and silicon-based multidentate triazole scaffolds [22].

Table 7: Microwave Reaction Optimization Parameters

ParameterOptimal RangeEffect on YieldEffect on SelectivityNotes
Temperature120-250°CPositive correlationMaintained >90%Higher temps accelerate reaction
Power250-300 WOptimal at 300 WNo significant changeBeyond 300 W causes decomposition
Time2-30 minPlateau after 10 minTime-independentLonger times unnecessary
SolventPolar aproticDMSO > DMF > DioxaneDMSO preferredAffects microwave absorption

The development of solvent-free microwave protocols has further enhanced the environmental benefits of these methodologies [22]. Research has demonstrated that heterocyclization reactions can proceed efficiently under solvent-free conditions, with microwave irradiation providing 36-72 times faster reaction rates compared to conventional heating [22]. The methodology achieves yields of 77% in 10 minutes compared to 25% yield in 130 minutes under conventional conditions [22].

Radical-mediated bromination represents a fundamental mechanism for introducing bromine atoms into triazole compounds. The process involves three distinct phases: initiation, propagation, and termination, each characterized by specific thermodynamic and kinetic parameters.

Initiation Phase Mechanisms

The initiation phase typically occurs through homolytic cleavage of molecular bromine under ultraviolet irradiation or thermal conditions. Under these conditions, bromine molecules undergo homolytic fission to generate two bromine radicals (Br·), which serve as the initial reactive species [1]. The energy requirement for this step varies depending on the reaction conditions, with photochemical initiation generally requiring specific wavelength ranges to achieve optimal radical generation rates.

For triazole compounds, the initiation phase becomes more complex due to the electron-deficient nature of the heterocyclic ring. The presence of multiple nitrogen atoms creates a π-deficient system that influences the approach and reactivity of bromine radicals [2]. Computational studies using density functional theory have revealed that the activation energy for initial radical formation can be modulated by the electronic environment of the triazole ring.

Propagation Mechanisms and Selectivity

The propagation phase consists of two primary steps that determine both the reaction rate and regioselectivity. In the first propagation step, bromine radicals abstract hydrogen atoms from the triazole substrate, forming hydrogen bromide and generating carbon-centered radicals. The selectivity of this step is governed by the bond dissociation energies of different carbon-hydrogen bonds within the triazole framework [3].

Studies of radical bromination mechanisms have demonstrated that the first propagation step typically exhibits slightly endothermic characteristics, with activation energies ranging from 15-20 kilojoules per mole depending on the specific triazole structure [4]. The second propagation step involves reaction between the carbon radical and molecular bromine, resulting in formation of the brominated product and regeneration of bromine radicals. This step is generally exothermic and proceeds with lower activation barriers.

The selectivity patterns in triazole bromination differ significantly from those observed in simple aromatic systems. The electronegative nitrogen atoms create regions of reduced electron density, making certain positions more susceptible to radical attack. For compounds like 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole, the bromine substitution at the 3-position reflects the enhanced reactivity of this site due to its proximity to multiple nitrogen atoms [5].

Table 1: Radical Bromination Kinetic Parameters

Substrate TypeActivation Energy (kJ/mol)Rate Constant (M⁻¹s⁻¹)Selectivity Ratio
Alkyl-substituted triazoles17.2 ± 2.11.2 × 10⁴3.5:1
Aryl-substituted triazoles19.8 ± 1.88.7 × 10³4.2:1
Brominated triazoles15.6 ± 2.32.1 × 10⁴2.8:1

Termination Pathways and Side Reactions

Termination reactions in radical bromination of triazoles can occur through three primary pathways: radical-radical coupling, bromine radical recombination, and hydrogen atom transfer reactions [1]. The relative importance of these pathways depends on the radical concentrations and reaction conditions.

Radical-radical coupling between two carbon-centered triazole radicals can lead to dimeric products, while bromine radical recombination regenerates molecular bromine. The third pathway involves hydrogen atom transfer from solvent molecules or other hydrogen donors present in the reaction mixture [3]. These termination reactions are typically fast and exothermic, effectively removing radicals from the reaction system.

Nucleophilic Aromatic Substitution Dynamics

Nucleophilic aromatic substitution in triazole systems proceeds through mechanisms that differ significantly from those observed in carbocyclic aromatic compounds. The presence of multiple nitrogen atoms creates unique electronic environments that influence both reaction rates and mechanistic pathways.

Electronic Activation of Triazole Rings

The 1,2,4-triazole ring system exhibits inherent activation toward nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. Under mild reaction conditions, nucleophilic substitution can occur at both ring carbon atoms, as these positions become π-deficient due to their attachment to electronegative nitrogen atoms [6]. This electronic activation eliminates the need for additional electron-withdrawing substituents that are typically required in nucleophilic aromatic substitution of benzene derivatives.

The degree of activation varies with the specific triazole isomer and substitution pattern. Density functional theory calculations have revealed that the 3-position in 1,2,4-triazoles exhibits particularly high susceptibility to nucleophilic attack, with calculated activation energies approximately 15-20 kilojoules per mole lower than corresponding positions in unactivated aromatic systems [7].

Mechanistic Pathways and Intermediates

Nucleophilic aromatic substitution in triazoles typically follows an addition-elimination mechanism analogous to the classical SN Ar pathway. However, the unique electronic structure of triazoles leads to formation of distinctive intermediates and transition states. The initial nucleophilic attack results in formation of a sigma complex, often referred to as a Meisenheimer complex in aromatic systems [8].

For brominated triazoles such as 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole, the bromide ion serves as an excellent leaving group, facilitating the elimination step. The overall reaction proceeds through a two-step mechanism where the addition step is typically rate-determining, particularly when strong nucleophiles are employed [9].

Table 2: Nucleophilic Substitution Rate Constants

NucleophileReaction Temperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Methoxide ion252.3 × 10²45.6
Hydroxide ion251.7 × 10³38.2
Ammonia504.2 × 10¹52.8
Thiolate ion258.9 × 10³32.4

Solvent Effects and Reaction Conditions

The choice of solvent significantly influences both the rate and selectivity of nucleophilic aromatic substitution in triazole systems. Polar aprotic solvents generally enhance reaction rates by stabilizing the transition state while avoiding competitive hydrogen bonding with the nucleophile [10]. Studies have demonstrated that dimethyl sulfoxide and acetonitrile provide optimal conditions for many nucleophilic substitution reactions of triazoles.

Temperature effects follow Arrhenius behavior, with rate constants increasing exponentially with temperature. However, elevated temperatures may also promote side reactions, including elimination processes that can compete with the desired substitution pathway [11]. The optimal temperature range for most nucleophilic substitutions of triazoles falls between 50-120°C, depending on the specific nucleophile and leaving group involved.

Regioselectivity and Substituent Effects

The regioselectivity of nucleophilic aromatic substitution in triazoles is primarily governed by the electronic effects of substituents and the inherent reactivity of different ring positions. Electron-withdrawing substituents enhance the reactivity of adjacent positions, while electron-donating groups can deactivate neighboring sites [6].

For multi-substituted triazoles, steric effects may also play important roles in determining regioselectivity. Bulky substituents can hinder nucleophilic approach to adjacent positions, leading to substitution at more remote sites. These steric effects become particularly significant when large nucleophiles are employed or when multiple substituents are present on the triazole ring [12].

Computational Modeling of Reaction Transition States

Computational modeling has emerged as an indispensable tool for understanding the mechanistic details of triazole functionalization reactions. Density functional theory calculations provide detailed insights into transition state structures, energy barriers, and reaction pathways that are often difficult to obtain through experimental methods alone.

Density Functional Theory Applications

Modern density functional theory methods, particularly those employing hybrid functionals such as B3LYP and M06-2X, have proven highly effective for modeling triazole reaction mechanisms [13]. These computational approaches can accurately predict molecular geometries, electronic structures, and thermodynamic properties of both ground states and transition states.

The choice of basis set significantly affects the accuracy of calculations. Studies have demonstrated that 6-311++G(d,p) basis sets provide optimal balance between computational efficiency and accuracy for triazole systems [14]. More extensive basis sets such as aug-cc-pVTZ may be required for highly accurate energetic calculations, particularly when modeling transition states involving multiple bond-breaking and bond-forming events.

Table 3: Computational Parameters for Triazole Transition States

Reaction TypeMethodBasis SetImaginary Frequency (cm⁻¹)Activation Energy (kJ/mol)
BrominationB3LYP6-311G(d,p)-1635.5i18.4
Nucleophilic substitutionM06-2X6-311++G(d,p)-892.3i42.7
IsomerizationCBS-QB3--1624.6i26.8

Transition State Characterization

Transition state structures in triazole functionalization reactions exhibit characteristic features that reflect the electronic and steric properties of the heterocyclic system. For bromination reactions, transition states typically show elongated carbon-hydrogen bonds (1.3-1.4 Angstroms) and partially formed carbon-bromine bonds (2.0-2.2 Angstroms) [15]. The imaginary frequencies associated with these transition states generally fall in the range of 1500-1700 cm⁻¹, corresponding to the reaction coordinate involving simultaneous bond breaking and forming.

Nucleophilic substitution transition states exhibit different geometric characteristics, with the nucleophile approaching the electrophilic carbon at angles determined by orbital overlap considerations. The transition state geometries often show significant deviation from planarity, particularly when bulky nucleophiles or leaving groups are involved [16].

Intrinsic Reaction Coordinate Analysis

Intrinsic reaction coordinate calculations provide detailed information about the reaction pathway connecting reactants to products through the transition state. These calculations reveal that triazole functionalization reactions often proceed through complex pathways involving multiple intermediate structures and crossing points between different electronic states [17].

For reactions involving radical intermediates, spin-orbit coupling effects may become important, leading to intersystem crossing between singlet and triplet potential energy surfaces. Computational studies have identified specific geometric configurations where such crossings occur, providing insights into the factors controlling reaction selectivity and efficiency [16].

Solvent Effects in Computational Models

The incorporation of solvent effects into computational models significantly improves the accuracy of calculated thermodynamic and kinetic parameters. Polarizable continuum models and explicit solvent approaches have been employed to study triazole reactions in various media [18]. Results indicate that solvent stabilization can lower activation energies by 10-25 kilojoules per mole, depending on the specific reaction and solvent system.

The choice of solvent model affects both the magnitude and direction of solvent effects. Polarizable continuum models generally provide good approximations for reactions in polar solvents, while explicit solvent molecules may be required for accurate modeling of hydrogen bonding interactions and specific solvation effects [19].

Thermodynamic and Kinetic Predictions

Computational models enable prediction of reaction thermodynamics and kinetics with accuracies approaching experimental precision. Calculated activation energies typically agree with experimental values within 5-10 kilojoules per mole when appropriate methods and basis sets are employed [14]. Rate constants calculated using transition state theory show similar levels of agreement with experimental data.

The temperature dependence of reaction rates can be accurately modeled using computed activation energies and pre-exponential factors derived from transition state theory. These calculations enable prediction of optimal reaction conditions and provide insights into the factors controlling reaction efficiency and selectivity [15].

Table 4: Comparison of Calculated and Experimental Parameters

ParameterCalculated ValueExperimental ValueAbsolute Error
Activation Energy (kJ/mol)45.247.82.6
Rate Constant at 298K (s⁻¹)3.2 × 10⁻⁴2.8 × 10⁻⁴0.4 × 10⁻⁴
Reaction Enthalpy (kJ/mol)-23.7-25.11.4
Bond Length (Angstroms)1.8741.8890.015

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

236.99016 g/mol

Monoisotopic Mass

236.99016 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

Explore Compound Types